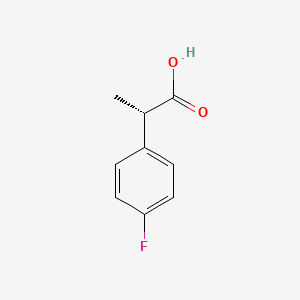

(2S)-2-(4-fluorophenyl)propanoic acid

Description

Significance of Fluorinated Organic Compounds in Scientific Research

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry and materials science. Fluorine's unique properties can dramatically alter the characteristics of a parent compound, making fluorinated analogues a subject of intense academic and industrial research.

Fluorine is the most electronegative element, and its incorporation into an organic scaffold can lead to profound changes in a molecule's physicochemical properties. The carbon-fluorine bond is highly polarized and stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of a compound by preventing enzymatic degradation at that position.

Furthermore, the presence of fluorine can influence a molecule's lipophilicity, which in turn affects its ability to cross biological membranes. Fluorine substitution can also alter the acidity or basicity of nearby functional groups and can lead to unique intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, which are critical for molecular recognition and binding to biological targets. These modifications are instrumental in the rational design of new molecules with desired biological activities.

Overview of (2S)-2-(4-fluorophenyl)propanoic acid within Chemical Literature

While extensive literature dedicated solely to this compound is not abundant, its significance can be understood by examining its context within the broader families of propanoic acid derivatives and chiral fluorinated compounds.

Propanoic acid and its derivatives are a well-established class of compounds with diverse applications. The arylpropionic acids, in particular, are a significant family of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov Prominent examples include ibuprofen (B1674241) and naproxen (B1676952). Research into new arylpropionic acid derivatives continues, with studies focusing on the synthesis of novel compounds with potential anti-inflammatory, antibacterial, and anticancer activities. mdpi.com The core propionic acid structure serves as a scaffold that can be chemically modified to fine-tune biological activity. mdpi.com

| Compound Name | Key Structural Feature | Primary Area of Research Interest |

|---|---|---|

| Ibuprofen | 2-(4-isobutylphenyl) group | Anti-inflammatory, Analgesic |

| Naproxen | 2-(6-methoxynaphthyl) group | Anti-inflammatory |

| This compound | (S)-2-(4-fluorophenyl) group | Chiral building block, Synthetic intermediate |

The defining features of this compound are its chirality and the presence of a fluorine atom. Chirality, or the "handedness" of a molecule, is crucial in biological systems, as stereoisomers (enantiomers) of a compound can have vastly different biological effects. The "(2S)-" designation specifies the three-dimensional arrangement of the atoms around the chiral center.

The synthesis of enantiomerically pure compounds is a significant focus of modern organic chemistry. This compound is valued as a chiral building block, a molecule with a pre-defined stereocenter that can be incorporated into a larger, more complex molecule without the need for challenging stereoselective reactions later in the synthesis. The combination of its fluorinated phenyl ring and its specific stereochemistry makes it a useful starting material for creating novel, complex molecules with potential applications in various fields of chemical research.

Scope and Focus of Current Academic Research Investigations

Specific academic investigations focusing exclusively on the biological activity or direct applications of this compound are limited in the available literature. However, the primary focus of research involving this and similar compounds lies in its utility as a synthetic intermediate.

Current research trends for chiral fluorinated arylpropionic acids in general suggest that investigations involving this compound would likely fall into the following areas:

Development of Novel Synthetic Methodologies: Research is ongoing to develop more efficient and stereoselective methods for the synthesis of chiral molecules. This includes enzymatic resolutions and asymmetric catalysis to produce single enantiomers like this compound.

Use as a Chiral Building Block: The compound serves as a valuable starting material in the synthesis of more complex chiral molecules. Its pre-defined stereochemistry is a significant advantage in multi-step syntheses.

Medicinal Chemistry Research: While not a therapeutic agent itself, it can be used as a fragment in the design and synthesis of new drug candidates. The fluorophenylpropanoic acid moiety can be incorporated into larger molecules to explore structure-activity relationships. For instance, research into derivatives of similar propionic acids has aimed at developing new anti-inflammatory or anticancer agents.

| Property | Value |

|---|---|

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.17 g/mol |

| CAS Number | 191725-90-3 |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCGBODJGIJNN-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191725-90-3 | |

| Record name | (2S)-2-(4-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2s 2 4 Fluorophenyl Propanoic Acid and Its Analogues

Precursor-Based Synthetic Routes

Oxidation of (S)-2-(4-Fluorophenyl)propanal

A direct and intuitive method for the synthesis of (2S)-2-(4-fluorophenyl)propanoic acid is the oxidation of its corresponding aldehyde, (S)-2-(4-fluorophenyl)propanal. This transformation is a cornerstone of organic synthesis, converting an aldehyde functional group to a carboxylic acid without altering the stereocenter. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder, more selective reagents. The choice of oxidant is critical to ensure high yield and prevent unwanted side reactions. For a chiral substrate such as this, reaction conditions are ideally selected to avoid racemization.

Reduction of Carboxylic Acid Precursors (for related aldehydes/alcohols)

Conversely, the carboxylic acid group of this compound can be reduced to yield the corresponding primary alcohol, (2S)-2-(4-fluorophenyl)propan-1-ol. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of a carboxylic acid directly to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation often requires a two-step process, such as converting the carboxylic acid to a more reactive derivative (e.g., an acid chloride or ester) followed by treatment with a milder reducing agent.

Fischer Esterification of Carboxylic Acids (for ester derivatives)

Fischer esterification is a classic and widely used method for converting carboxylic acids into esters. cerritos.edu The reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium-controlled process. tamu.edulibretexts.org To favor the formation of the ester product, Le Châtelier's principle is applied, often by using the alcohol as the solvent (in large excess) or by removing the water that is formed during the reaction. masterorganicchemistry.comlibretexts.org For instance, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid will yield ethyl (2S)-2-(4-fluorophenyl)propanoate.

The mechanism involves several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol on the activated carbonyl carbon. libretexts.org

A proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, forming a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. libretexts.org

Aromatic Substitution Reactions in Synthesis

Aromatic substitution reactions are pivotal for constructing the substituted phenyl ring found in the target molecule and its analogues.

Friedel-Crafts Alkylation for Related 2-(4-alkylphenyl)propanoic acids

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org While direct Friedel-Crafts alkylation can be prone to issues like carbocation rearrangements and polyalkylation, it provides a powerful route for synthesizing related 2-(4-alkylphenyl)propanoic acids. organic-chemistry.org A notable industrial application of this principle is in the synthesis of profen drugs. google.com A common strategy involves the reaction of an alkylbenzene with an electrophilic propionyl synthon in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). google.combyjus.com

For example, a method for synthesizing 2-(4-alkylphenyl)propanoic acids involves the Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate, catalyzed by AlCl₃. google.com This reaction forms the intermediate ethyl 2-(4-alkylphenyl)propanoate, which is then hydrolyzed to the final carboxylic acid product. google.com

| Reactant 1 (Arene) | Reactant 2 (Electrophile) | Catalyst | Intermediate Product | Final Product (after Hydrolysis) |

|---|---|---|---|---|

| Toluene | Ethyl 2-chloropropionate | Anhydrous Aluminum Chloride (AlCl₃) | Ethyl 2-(p-methylphenyl)propanoate | 2-(p-methylphenyl)propanoic acid |

| Isobutylbenzene | Ethyl 2-chloropropionate | Anhydrous Aluminum Chloride (AlCl₃) | Ethyl 2-(4-isobutylphenyl)propanoate | 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) |

Bromination and Fluorination of Phenylpropanoic Acid Derivatives

Introducing additional halogen substituents onto the aromatic ring of phenylpropanoic acid derivatives is achieved through electrophilic aromatic substitution. The existing substituents on the ring direct the position of the incoming electrophile. In the case of a 4-fluorophenylpropanoic acid derivative, the fluorine atom and the alkyl side chain are both ortho-, para-directing groups. Since the para position is occupied by the other group, substitution will be directed to the ortho positions.

Bromination: The bromination of a phenylpropanoic acid derivative using bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) leads to electrophilic aromatic substitution. The catalyst polarizes the Br-Br bond, creating a powerful electrophile (Br⁺) that attacks the electron-rich benzene (B151609) ring. For a substrate like 2-phenylpropanoic acid, this would yield primarily 2-(4-bromophenyl)propanoic acid. google.compatsnap.com

Fluorination: Direct fluorination of aromatic rings is often challenging due to the high reactivity of elemental fluorine. However, various methods have been developed for the synthesis of fluorinated aromatic compounds. These can include nucleophilic aromatic substitution on a suitably activated precursor (e.g., a nitro- or other electron-withdrawing group-substituted ring) or the use of specialized electrophilic fluorinating reagents. nih.gov Decarboxylative fluorination of related keto acids has also been explored as a route to introduce fluorine. researchgate.net

Multistep Synthesis Pathways for Complex Derivatives

This compound and its close relatives serve as key intermediates in the synthesis of more complex molecules, particularly pharmaceuticals. The construction of these derivatives often involves a sequence of reactions that build upon the core phenylpropanoic acid scaffold.

A representative example is the synthesis of Flurbiprofen (B1673479), or 2-(2-fluoro-4-biphenylyl)propionic acid. One modern synthetic approach involves a palladium-catalyzed cross-coupling reaction. mdpi.com A general two-step, one-pot procedure can be used to synthesize various 2-aryl propionic acids. mdpi.com This process demonstrates a sophisticated multistep pathway:

Heck Coupling: An aryl bromide (e.g., 1-bromo-2-fluorobenzene) is coupled with ethylene (B1197577) gas in the presence of a palladium catalyst and a specialized phosphine (B1218219) ligand. This step forms a styrene (B11656) derivative (e.g., 2-fluoro-1-vinylbenzene). mdpi.com

Hydroxycarbonylation: The resulting styrene, without being isolated, is then subjected to hydroxycarbonylation. This reaction involves carbon monoxide and water, again catalyzed by the palladium complex, which adds a carboxylic acid group to the double bond, regioselectively forming the desired 2-aryl propionic acid. mdpi.com

This cascade transformation, where multiple bonds are formed in a single pot, represents an efficient and atom-economical approach to synthesizing complex derivatives from simpler precursors. mdpi.com Another pathway involves the preparation of a zinc reagent from ethyl 2-bromopropionate, which then reacts with a bromo-biphenyl precursor in a coupling reaction to form the ester, followed by hydrolysis to yield the final acid. patsnap.com

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Suzuki Coupling (Biphenyl Formation) | 2-Fluoro-4-bromoaniline, Phenylboronic acid, Pd catalyst | 2-Fluoro-4-phenylaniline |

| 2 | Sandmeyer Reaction | NaNO₂, HBr/CuBr | 4-Bromo-3-fluorobiphenyl |

| 3 | Heck Coupling | Ethylene, Pd(OAc)₂, Phosphine Ligand | 2-Fluoro-4-phenylstyrene |

| 4 | Hydroxycarbonylation | Carbon Monoxide (CO), H₂O, Pd Catalyst | 2-(2-Fluoro-4-biphenyl)propionic acid (Flurbiprofen) |

Note: This table represents a conceptual combination of steps used in modern profen synthesis; specific industrial routes may vary.

Strategies for Introducing Varied Substituents

The modification of the this compound scaffold allows for the exploration of structure-activity relationships, which is crucial for drug discovery. Researchers have developed several methods to introduce a wide range of substituents at different positions of the molecule.

One common approach involves the derivatization of the carboxylic acid group. For instance, new flurbiprofen analogues have been synthesized with the goal of increasing inhibitory potency on β-amyloid1-42 (Aβ42) secretion, a key target in Alzheimer's disease research. acs.org Modifications at the terminal phenyl ring have been shown to enhance this inhibitory activity. acs.org Similarly, α-aryl propionic acid derivatives have been synthesized from 2-fluoronitrobenzene, leading to compounds with anti-inflammatory properties. nih.gov

Another strategy focuses on the aromatic rings. Palladium-catalyzed cross-coupling reactions are frequently employed to introduce new aryl or alkyl groups. For example, the synthesis of 2-(2-fluoro-4-biphenylyl)propionic acid derivatives often utilizes such catalytic methods. patsnap.com These reactions allow for the construction of the biphenyl (B1667301) system, a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs).

Furthermore, direct C-H functionalization has emerged as a powerful tool for introducing substituents. This method avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. For example, Pd(II)-catalyzed enantioselective C(sp3)–H arylation of free carboxylic acids has been reported, offering a direct route to introduce aryl groups at the α-position. acs.org

The following table summarizes some of the strategies used to introduce varied substituents and the resulting classes of compounds.

| Strategy | Target Position | Resulting Derivatives | Reference |

| Derivatization of Carboxylic Acid | α-position | Amides, Esters, Heterocycles | mdpi.comnih.gov |

| Palladium-Catalyzed Cross-Coupling | Phenyl Rings | Biphenyl Analogues | patsnap.com |

| C-H Arylation | α-position | α-Aryl Propionic Acids | acs.org |

| Copper-Catalyzed Propargylic Substitution | α-position | Alkyne-containing Analogues | rsc.org |

Formation of Sulfonamide Linkages in Derivatives

Sulfonamides are a well-established class of functional groups in medicinal chemistry, known for their diverse biological activities. The incorporation of a sulfonamide moiety into the this compound framework can lead to compounds with novel pharmacological profiles.

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. In the context of this compound analogues, this can be achieved by first converting the carboxylic acid to an amine-containing intermediate. Alternatively, a precursor containing a sulfonyl group can be elaborated to include the propanoic acid side chain. For example, 2-[(4-fluorophenyl)sulfonyl]propanoic acid is a commercially available building block that can be used for further derivatization. sigmaaldrich.com

A general method for synthesizing sulfonamides involves the use of pentafluorophenyl (PFP) sulfonate esters as stable alternatives to unstable sulfonyl chlorides. ucl.ac.uk These PFP esters can react with a variety of amines to form the desired sulfonamide linkage under mild conditions. ucl.ac.uk This approach offers a versatile and efficient way to generate a library of sulfonamide derivatives for biological screening.

Synthesis of Imide and Hydrazone Derivatives

Imides and hydrazones are other important functional groups that can be incorporated into the structure of this compound to generate new analogues.

Hydrazone derivatives are often synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. mdpi.com The synthesis of hydrazide-hydrazone derivatives of flurbiprofen, a well-known NSAID structurally related to this compound, has been reported. nih.govresearchgate.net In this process, the carboxylic acid is first converted to its corresponding hydrazide, which is then reacted with various aromatic aldehydes to yield a series of hydrazones. nih.govresearchgate.net These derivatives have been evaluated for their urease inhibitory activity. nih.govresearchgate.net

The general synthetic route to hydrazone derivatives is outlined below:

Esterification: The carboxylic acid is converted to its methyl or ethyl ester.

Hydrazide Formation: The ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide.

Hydrazone Synthesis: The hydrazide is condensed with a substituted aldehyde or ketone to yield the final hydrazone derivative. mdpi.commdpi.com

Similarly, imide derivatives can be prepared, although specific examples directly related to this compound are less commonly reported in the initial search results. However, general methods for imide synthesis, such as the reaction of an anhydride (B1165640) with an amine or the dehydration of an amide-acid, could be applied.

Derivatization for Amino Acid Analogues

The incorporation of fluorine atoms into amino acids can significantly alter their biological properties, making fluorinated amino acid analogues valuable tools in drug design. mdpi.com this compound can serve as a precursor or a structural motif in the synthesis of novel amino acid analogues.

One approach to synthesizing amino acid analogues is through the asymmetric synthesis of α-amino acids. Chiral auxiliaries can be employed to control the stereochemistry at the α-carbon. For instance, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated. mdpi.com Subsequent disassembly of the complex yields the desired enantiomerically pure amino acid. mdpi.com

Pre-column derivatization with fluorescent reagents is a common technique for the analysis and quantification of amino acids. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) react with primary and secondary amines, respectively, to form highly fluorescent adducts that can be detected by HPLC. nih.gov While this is an analytical technique, the underlying chemical reactions can be adapted for synthetic purposes to introduce specific functionalities. Marfey's reagent is another important derivatizing agent used for the chiral analysis of amino acids. nih.gov

Chemical Reactivity and Derivatization Studies of 2s 2 4 Fluorophenyl Propanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is the most reactive site for derivatization, readily undergoing transformations to form esters, amides, and other related compounds. These reactions are fundamental in modifying the molecule's properties for various applications.

The conversion of a carboxylic acid to an ester, known as esterification, is a common and well-established transformation. For (2S)-2-(4-fluorophenyl)propanoic acid, this is typically achieved through Fischer-Speier esterification. This method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. libretexts.orgsigmaaldrich.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, with a Dean-Stark apparatus. sigmaaldrich.com

The rate of ester formation is influenced by several factors, including the structure of the alcohol, the reaction temperature, and the molar ratio of the reactants. nih.govnih.gov Studies on similar propanoic acids show that increasing the reaction temperature and the concentration of the catalyst generally increases the reaction rate and yield up to an optimal point. nih.govnih.gov

| Parameter | Typical Condition/Reagent | Purpose |

|---|---|---|

| Reactants | This compound, Alcohol (e.g., Methanol (B129727), Ethanol) | Forms the ester product. |

| Catalyst | Concentrated H₂SO₄, TsOH, HCl gas | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. sigmaaldrich.com |

| Temperature | Heating under reflux | Increases the reaction rate to reach equilibrium faster. nih.gov |

| Driving Equilibrium | Excess alcohol or removal of water | Shifts the equilibrium towards the product side (Le Chatelier's principle). sigmaaldrich.com |

Amidation involves the reaction of the carboxylic acid group with an amine to form an amide bond. Due to the lower reactivity of amines compared to alcohols and the basic nature of amines (which would be neutralized by acid catalysts), direct reaction is often inefficient. Instead, the carboxylic acid is typically activated first. A common method involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

The general procedure involves stirring the carboxylic acid, an amine, and EDCI in an appropriate solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov The coupling agent activates the carboxyl group, making it susceptible to nucleophilic attack by the amine. This method is efficient for forming a wide range of amides under mild conditions. nih.gov

| Reagent/Component | Function |

|---|---|

| This compound | Carboxylic acid source. |

| Amine (Primary or Secondary) | Nitrogen source for the amide bond. |

| EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling agent to activate the carboxylic acid. nih.gov |

| DCM (Dichloromethane) or DMF (Dimethylformamide) | Aprotic solvent for the reaction. |

The synthesis of acyl hydrazones from this compound is a multi-step process that creates a versatile molecular scaffold. This derivatization proceeds via an intermediate acyl hydrazide.

Esterification: The process begins with the conversion of the parent carboxylic acid into its corresponding methyl or ethyl ester, typically using the Fischer esterification method described previously (reaction with methanol or ethanol (B145695) in the presence of H₂SO₄).

Hydrazide Formation: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a solvent like methanol. The mixture is heated under reflux to substitute the alkoxy group of the ester with the hydrazinyl group, yielding the acyl hydrazide, (2S)-2-(4-fluorophenyl)propanehydrazide.

Hydrazone Synthesis: Finally, the acyl hydrazide is condensed with various aromatic aldehydes or ketones. This reaction is usually carried out in methanol with a few drops of an acid catalyst (e.g., acetic acid) and heating, which results in the formation of the corresponding acyl hydrazone derivative. mdpi.comchemistrysteps.com

This synthetic route has been successfully applied to structurally related 2-arylpropanoic acids to generate libraries of acyl hydrazone derivatives. mdpi.comchemistrysteps.com

Reactions of the Propanoic Acid Backbone

The propanoic acid backbone possesses a benzylic carbon—the carbon atom directly attached to the 4-fluorophenyl ring. This position is activated by the aromatic ring, making it susceptible to certain oxidative and reductive transformations. libretexts.org

The benzylic carbon in alkylbenzene side chains is susceptible to oxidation by strong oxidizing agents, provided it bears at least one hydrogen atom. libretexts.org In this compound, the C2 of the propanoic chain is a benzylic position and contains one hydrogen atom.

Vigorous oxidation with reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heating typically leads to the cleavage of the alkyl side chain, converting it into a carboxylic acid group. For this compound, such a reaction would be expected to cleave the C-C bond of the backbone, oxidizing the entire side chain to yield 4-fluorobenzoic acid as the final product. The reactivity of this position is attributed to the stabilization of radical or cationic intermediates by the adjacent phenyl ring. libretexts.org

Reactivity of the Fluorophenyl Moiety

The fluorine atom on the phenyl ring significantly influences its chemical reactivity, particularly in substitution reactions.

Nucleophilic Aromatic Substitution Potential

The fluorine atom on the aromatic ring of this compound makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile replaces the fluorine atom. Aromatic rings are typically electron-rich and thus not prone to attack by nucleophiles. However, the presence of electron-withdrawing groups, like the fluorine atom, can activate the ring for such substitutions. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the fluoride (B91410) ion). stackexchange.comlibretexts.org The rate of this reaction is often determined by the stability of the intermediate carbanion. The highly electronegative fluorine atom helps to stabilize this intermediate through its inductive effect, thereby facilitating the reaction. stackexchange.com In fact, in SNAr reactions, the reactivity of aryl halides often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com

Influence of Fluorine on Ring Reactivity

The fluorine atom exerts a dual electronic influence on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). csbsju.eduresearchgate.net The inductive effect deactivates the ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density. numberanalytics.com However, the resonance effect, where the lone pairs on the fluorine atom are donated to the ring, directs incoming electrophiles to the ortho and para positions. csbsju.edu

Interestingly, fluorobenzene (B45895) exhibits some unusual reactivity in EAS compared to other halobenzenes. While it is less reactive than benzene (B151609), it is significantly more reactive than chloro-, bromo-, or iodobenzene. acs.org Furthermore, substitution occurs predominantly at the para position, often faster than at a single position on benzene itself. researchgate.netacs.org This "anomalous" reactivity is attributed to a unique balance between fluorine's strong inductive effect and its ability to stabilize the cationic intermediate of the EAS reaction through resonance. acs.org

Derivatization for Scaffold Elaboration

The carboxylic acid group of this compound is a key site for derivatization, enabling the construction of more complex molecular architectures.

Introduction of Protecting Groups (e.g., Boc-protection of amino acids)

Protecting groups are temporarily introduced into a molecule to prevent a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule. wikipedia.org For carboxylic acids like this compound, common protecting groups include esters such as methyl, ethyl, benzyl, and tert-butyl esters. oup.comlibretexts.org The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal. oup.com

While not directly an amino acid, the principles of protecting groups used in amino acid chemistry are relevant. For instance, the tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine function in amino acids. organic-chemistry.orgjk-sci.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under basic conditions but can be readily removed with acid. organic-chemistry.orgjk-sci.com Analogously, the carboxylic acid of this compound can be converted to a tert-butyl ester, which serves as a protecting group that can be cleaved under acidic conditions. libretexts.org This strategy is part of a broader concept known as orthogonal protection, where multiple protecting groups that can be removed under different conditions are used in the same molecule. wikipedia.org

Preparation of Chiral Ligands from the Compound

The chiral nature of this compound makes it a valuable precursor for the synthesis of chiral ligands, which are essential components in asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal center to create a chiral catalyst that can selectively produce one enantiomer of a product over the other. nih.gov

Derivatives of 2-arylpropionic acids have been successfully converted into chiral amines via processes like the Curtius degradation. nih.gov These chiral amines can then be incorporated into more complex ligand structures. The development of modular ligands, such as phosphinooxazolines (PHOX ligands), has shown that combining different types of donor atoms (e.g., phosphorus and nitrogen) can lead to highly effective catalysts for a variety of reactions. nih.gov The stereogenic center of the original propanoic acid is retained, imparting chirality to the final ligand and, consequently, to the catalyst.

Synthesis of Advanced Building Blocks for Chemical Synthesis

This compound can be chemically modified to create more complex "building blocks" for the synthesis of larger molecules, particularly in the context of drug discovery and materials science. lifechemicals.com These advanced building blocks often possess multiple functional groups and defined stereochemistry, allowing for the efficient construction of target molecules. researchgate.net

Stereochemical Aspects and Enantiopurity in Research

Importance of (S)-Configuration in Academic Studies

In the field of medicinal chemistry, it is a well-established principle that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties. rug.nl Regulatory bodies in Europe and the United States often mandate that chiral compounds intended for therapeutic use be developed and marketed as single enantiomers. rug.nl This emphasis stems from historical cases where one enantiomer provided the desired therapeutic effect while the other was inactive or, in some instances, responsible for adverse effects.

The academic importance of isolating and studying the (S)-configuration of 2-(4-fluorophenyl)propanoic acid lies within this context. Research into enantiomerically pure compounds is crucial for:

Understanding Structure-Activity Relationships (SAR): By studying the pure (S)-enantiomer, researchers can precisely determine its interaction with biological targets, such as enzymes or receptors. This knowledge is fundamental to rational drug design and understanding the molecular mechanisms of action.

Developing Enantioselective Synthetic Methods: The demand for enantiopure compounds drives significant academic research into new and efficient methods for asymmetric synthesis and chiral resolution. (2S)-2-(4-fluorophenyl)propanoic acid serves as a model substrate for developing and testing these stereoselective transformations.

Advancing Analytical Techniques: The need to verify the enantiomeric purity of the (S)-enantiomer pushes the development of more sensitive and accurate analytical methods, such as chiral chromatography and NMR spectroscopy.

Methods for Assessing Enantiomeric Excess and Purity

The enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical parameter in stereochemical research. It is defined as the absolute difference between the mole fractions of the two enantiomers. Several sophisticated analytical techniques are employed to determine the ee of this compound with high accuracy.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for separating enantiomers and determining their relative proportions. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govchiralpedia.com

The general approach involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The mobile phase carries the sample through the column containing the CSP. The differential interaction between the enantiomers and the CSP causes one to travel more slowly through the column than the other, resulting in their separation. A detector at the end of the column measures the concentration of each enantiomer as it elutes, and the ee is calculated from the relative areas of the two peaks.

For compounds structurally similar to 2-(4-fluorophenyl)propanoic acid, such as other fluorinated arylcarboxylic acids, specific HPLC conditions have been documented. mdpi.com These methods utilize polysaccharide-based CSPs, which have proven effective for the resolution of a wide range of racemic compounds.

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralpak AD-H (5 µm) | Chiralcel OJ-H (5 µm) |

| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |

| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% TFA | Hexane/Isopropanol (95:5) |

| Flow Rate | 0.6 mL/min | 1.0 mL/min |

| Example Retention Times | (S)-enantiomer: 9.656 min, (R)-enantiomer: 10.081 min | (S)-enantiomer: 8.958 min, (R)-enantiomer: 7.944 min |

| Reference | mdpi.com | mdpi.com |

This table presents typical conditions for the chiral HPLC separation of compounds structurally analogous to 2-(4-fluorophenyl)propanoic acid, demonstrating the effective resolution of (R) and (S) enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical analysis. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by introducing a chiral auxiliary. This can be achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the quantification of each original enantiomer. nih.gov

Chiral Solvating Agents (CSAs) and Shift Reagents: The sample is dissolved in an NMR solvent containing a chiral solvating agent or a chiral lanthanide shift reagent. These agents form transient, non-covalent diastereomeric complexes with the enantiomers. rug.nl This interaction results in separate, chemically shifted signals for the (R)- and (S)-enantiomers, which can be integrated to determine the enantiomeric excess.

For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy offers a particularly powerful alternative. The fluorine nucleus is highly sensitive, and its chemical shift can be significantly influenced by the chiral environment created by a CSA. This can lead to excellent separation of the enantiomeric signals, even at low magnetic field strengths. rsc.org Lyotropic chiral liquid crystals based on poly-γ-benzyl-L-glutamate (PBLG) have been shown to be versatile agents for inducing enantiomeric discrimination in the ¹⁹F NMR spectra of fluorinated drugs. rsc.org

Stereoselective Transformations and their Mechanistic Understanding

The synthesis of enantiomerically pure this compound is a key objective in academic research, primarily achieved through stereoselective transformations. These methods are designed to produce a significant excess of the desired (S)-enantiomer.

One of the most effective and widely studied methods is enzymatic kinetic resolution . This technique exploits the high stereoselectivity of enzymes, typically lipases, to differentiate between the enantiomers of a racemic mixture. mdpi.com In a common application of this method, a racemic ester of 2-(4-fluorophenyl)propanoic acid is subjected to hydrolysis catalyzed by a lipase (B570770), such as that from Burkholderia cepacia. mdpi.com

The underlying mechanism involves the preferential binding of one enantiomer to the enzyme's active site. For instance, the lipase may selectively catalyze the hydrolysis of the (S)-ester to the corresponding (S)-carboxylic acid, while leaving the (R)-ester largely unreacted. mdpi.com By stopping the reaction at approximately 50% conversion, a mixture of the (S)-acid and the unreacted (R)-ester is obtained, both in high enantiomeric excess. mdpi.com These can then be separated by standard chemical techniques. This process provides access to both enantiomers from a single racemic starting material. nih.gov

Another powerful approach is asymmetric synthesis , where a chiral auxiliary or catalyst is used to direct the formation of the desired stereocenter. For example, a prochiral starting material can be alkylated using a reagent attached to a recyclable chiral auxiliary. mdpi.com The steric and electronic properties of the auxiliary guide the incoming group to a specific face of the molecule, resulting in the preferential formation of one enantiomer. After the reaction, the chiral auxiliary is cleaved and can be recovered for reuse, yielding the enantioenriched product.

Analytical and Spectroscopic Characterization in Research of 2s 2 4 Fluorophenyl Propanoic Acid

Advanced Spectroscopic Techniques

Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. For (2S)-2-(4-fluorophenyl)propanoic acid, a multi-technique approach involving NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the carbon-hydrogen framework of this compound. The analysis typically involves ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the carboxylic acid proton, the methine proton (α-carbon), the methyl protons, and the aromatic protons. The aromatic region is further complicated by coupling between the protons and the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the carboxyl carbon, the methine carbon, the methyl carbon, and the four distinct carbons of the fluorophenyl ring. The carbon atoms of the aromatic ring exhibit coupling with the fluorine atom (C-F coupling), which provides further structural confirmation. docbrown.info

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly specific technique used to confirm the presence and environment of the fluorine atom. A single signal is expected for the fluorine atom on the phenyl ring, and its chemical shift is indicative of its electronic environment.

NMR is also a powerful method for assessing the purity of a sample by detecting the characteristic signals of any impurities present.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~11-12 | Singlet (broad) | - | -COOH |

| ¹H | ~7.2-7.4 | Doublet of Doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 | 2 x Ar-H (ortho to F) |

| ¹H | ~7.0-7.1 | Doublet of Doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9 | 2 x Ar-H (meta to F) |

| ¹H | ~3.7 | Quartet | J(H,H) ≈ 7 | -CH- |

| ¹H | ~1.5 | Doublet | J(H,H) ≈ 7 | -CH₃ |

| ¹³C | ~178-180 | Singlet | - | -COOH |

| ¹³C | ~161-164 | Doublet | ¹J(C,F) ≈ 245-250 | Ar-C-F |

| ¹³C | ~137-139 | Doublet | ⁴J(C,F) ≈ 3-4 | Ar-C-CH |

| ¹³C | ~129-131 | Doublet | ³J(C,F) ≈ 8-9 | Ar-CH (ortho to F) |

| ¹³C | ~115-116 | Doublet | ²J(C,F) ≈ 21-22 | Ar-CH (meta to F) |

| ¹³C | ~44-46 | Singlet | - | -CH- |

| ¹³C | ~18-20 | Singlet | - | -CH₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. docbrown.infodocbrown.info

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₉FO₂, corresponding to a molecular weight of approximately 168.16 g/mol . chemscene.comnih.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion [M]⁺•, which can then break apart into smaller, characteristic fragment ions. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org Due to the high strength of the C-F bond, fragmentation involving the loss of the fluorine atom is less common compared to other halogens. nih.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 168 | [C₉H₉FO₂]⁺• | Molecular Ion [M]⁺• | Corresponds to the molecular weight of the compound. chemscene.com |

| 123 | [C₈H₈F]⁺ | [M - COOH]⁺ | Loss of the carboxyl group, a common fragmentation for carboxylic acids. libretexts.org |

| 109 | [C₇H₆F]⁺ | Fluorotropylium ion | A common stable aromatic fragment. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of a carboxylic acid and a substituted aromatic ring.

The most prominent features include a very broad O-H stretching vibration from the hydrogen-bonded carboxylic acid dimer, and a strong, sharp C=O stretching absorption. docbrown.info Additionally, C-H stretches for both the aromatic and aliphatic portions are visible, along with characteristic absorptions for the C-F bond.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2990 - 2850 | C-H stretch | Aliphatic (CH, CH₃) |

| 1725 - 1700 (strong) | C=O stretch | Carboxylic Acid |

| 1600, 1500 | C=C stretch | Aromatic Ring |

Note: Wavenumber ranges are typical for the indicated functional groups. docbrown.info

Chromatographic Methods for Research Sample Analysis

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and its enantiomer, thereby allowing for accurate purity assessment.

Direct analysis of carboxylic acids by Gas Chromatography (GC) can be problematic due to their low volatility and tendency to degrade or adsorb onto the GC column. shimadzu.com To overcome these issues, this compound is typically converted into a more volatile and thermally stable derivative prior to analysis. thepharmajournal.com

Common derivatization procedures include:

Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester.

Silylation: Reaction with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

The resulting derivative can be readily analyzed by GC-MS, which provides both the retention time from the GC for identification and the mass spectrum from the MS for structural confirmation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the chemical purity of the compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase to separate the target compound from impurities with different polarities. nih.gov

Enantiomeric Separation: Assessing the enantiomeric purity (or enantiomeric excess) is critical for a chiral compound. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The CSP interacts differently with the (2S) and (2R) enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are frequently effective for separating the enantiomers of profen-class compounds. mdpi.comtsijournals.com

Table 4: Typical HPLC Conditions for Analysis of 2-(4-fluorophenyl)propanoic acid

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., TFA or formic acid) | Hexane/Isopropanol with acid modifier (e.g., TFA) |

| Flow Rate | ~1.0 mL/min | ~1.0 mL/min |

| Detection | UV at ~230 nm | UV at ~230 nm |

Computational and Theoretical Studies of 2s 2 4 Fluorophenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. These methods can predict molecular geometries, vibrational frequencies, and the energies of different electronic states, offering a window into the intrinsic properties of a compound.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.orgwiley.com It has been widely applied to study molecules similar to (2S)-2-(4-fluorophenyl)propanoic acid, such as ibuprofen (B1674241) and 2-phenylpropanoic acid. researchgate.net DFT calculations can determine various electronic properties that are crucial for understanding a molecule's reactivity and interactions.

For a molecule like this compound, DFT can be used to calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. In studies of related acetamide (B32628) derivatives, these parameters have been correlated with their biological activity. nih.gov The introduction of a fluorine atom at the para-position of the phenyl ring in this compound is expected to influence its electronic properties due to the high electronegativity of fluorine. This can lead to a redistribution of electron density within the molecule, which in turn affects its reactivity and interaction with biological targets.

DFT is also a powerful tool for mapping out reaction pathways. For instance, the metabolic chiral inversion of profens, a critical process for their pharmacological activity, involves a series of biochemical reactions that can be modeled using DFT. researchgate.net These calculations can help in understanding the mechanism of action of enzymes involved in these transformations by modeling the substrate-enzyme interactions and the energetics of the reaction steps.

Investigation of Transition States and Energy Profiles

The study of reaction mechanisms invariably involves the characterization of transition states and the calculation of energy profiles. DFT is a valuable tool for locating transition state structures and calculating their energies, which are essential for determining the activation energy of a reaction. aalto.fi This information provides a quantitative measure of the reaction rate.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that allow for the visualization and prediction of the behavior of molecules and their interactions with other molecules over time. These methods are particularly useful in drug discovery and design.

Molecular Docking for Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode of a ligand to a protein's active site. For this compound, the primary biological targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. ijpsr.com

Docking studies of various profens, including ibuprofen and ketoprofen, into the active sites of COX-1 and COX-2 have been performed. researchgate.nettechnologynetworks.comscilit.com These studies reveal that the carboxylic acid moiety of the profens forms crucial hydrogen bond interactions with key amino acid residues in the active site, such as arginine and tyrosine. japer.innih.gov The phenylpropanoic acid scaffold fits into a hydrophobic channel within the enzyme. The specific interactions and binding affinities can differ between COX-1 and COX-2, which is the basis for the development of COX-2 selective inhibitors.

For this compound, it is expected that the carboxylate group will form similar hydrogen bonds. The 4-fluorophenyl group will occupy the hydrophobic pocket, and the fluorine atom may form additional interactions, such as halogen bonds or dipole-dipole interactions, which could influence its binding affinity and selectivity. The table below summarizes typical binding interactions for profens with COX enzymes as identified in molecular docking studies.

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues in COX Active Site |

| Hydrogen Bonding | Carboxylic Acid | Arginine (Arg), Tyrosine (Tyr) |

| Hydrophobic Interactions | Phenyl Ring | Valine (Val), Leucine (Leu), Isoleucine (Ile) |

| van der Waals Interactions | Alkyl/Aryl Substituents | Various nonpolar residues |

Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. Computational methods, such as DFT, are well-suited for this purpose.

A thorough conformational analysis of ibuprofen has been carried out using DFT calculations. nih.govcore.ac.uk These studies have identified several low-energy conformers that differ in the orientation of the isobutyl and propionic acid substituents relative to the phenyl ring. The relative populations of these conformers can be estimated using the Boltzmann distribution. It was found that in the solid state, ibuprofen exists predominantly in one of the lowest energy conformations. nih.gov In solution, however, an ensemble of different conformations is likely to be present. kpfu.ru

For this compound, a similar conformational landscape is expected. The rotation around the single bonds connecting the phenyl ring, the chiral center, and the carboxylic acid group will give rise to different conformers. The fluorine substitution is not expected to dramatically alter the number of stable conformers but may influence their relative energies and the barriers to interconversion. Understanding the preferred conformations of this compound is important as it is the specific conformation that binds to the active site of its target enzyme. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.net

QSAR studies have been extensively performed on NSAIDs, including various phenylpropanoic acid derivatives. researchgate.netacs.org These studies have shown that properties such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric descriptors are often correlated with anti-inflammatory activity. researchgate.net For example, it has been found that an optimal lipophilicity is required for good activity, as the drug needs to be able to cross cell membranes to reach its target.

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Lipophilicity | logP | The fluorine atom increases lipophilicity. |

| Electronic | Hammett constant (σ) | The fluorine atom is electron-withdrawing. |

| Steric | Molar Refractivity (MR) | The size of the 4-fluorophenyl group. |

| Topological | Wiener Index | Describes the branching of the molecule. |

By developing a QSAR model that includes this compound and its analogs, it would be possible to predict the activity of other related compounds and to guide the design of new, more potent anti-inflammatory agents. tandfonline.comnih.govmdpi.comwaocp.org

Prediction of Biological Activity based on Structural Descriptors

The prediction of the biological activity of this compound, also known as (S)-flurbiprofen, and its derivatives through computational methods heavily relies on Quantitative Structure-Activity Relationship (QSAR) studies. These studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. In the case of (S)-flurbiprofen and related 2-arylpropanoic acids, QSAR models are frequently employed to predict their anti-inflammatory and analgesic properties, which are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.

The development of predictive QSAR models involves the calculation of various molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be broadly categorized into topological, quantum-chemical, and physicochemical parameters. For instance, studies on derivatives of flurbiprofen (B1673479) have utilized software to generate QSAR models that predict biological activities based on such descriptors. ijpsonline.com

A study on novel flurbiprofen amide derivatives employed in silico methods to predict their toxicological profiles, a crucial aspect of biological activity. Software like GUSAR was used to construct QSAR models based on training sets of similar compounds to predict values such as the median lethal dose (LD50). mdpi.com Furthermore, the lipophilicity of a compound, a key descriptor in QSAR, is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Computational tools can estimate these properties, aiding in the early-stage identification of drug candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net

The following table summarizes some of the key structural descriptors that are often considered in QSAR studies of profen-based compounds and their general correlation with biological activity.

| Descriptor Category | Specific Descriptor Example | Correlation with Biological Activity |

| Topological | Molecular Connectivity Indices | These indices describe the branching and connectivity of the molecular structure. Variations can influence how the molecule fits into an enzyme's active site. |

| Electronic | Dipole Moment, Atomic Charges | The distribution of charges within the molecule affects its ability to form electrostatic interactions with the target protein, such as the active site of COX enzymes. |

| Quantum-Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can relate to the molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.net |

| Physicochemical | LogP (Lipophilicity) | A crucial factor for membrane permeability and reaching the target site. An optimal LogP value is often sought for balanced solubility and permeability. nih.gov |

| Steric | Molecular Volume, Surface Area | The size and shape of the molecule are critical for its steric compatibility with the binding pocket of the target enzyme. |

Correlation of Electronic and Steric Effects with Observed Phenomena

The biological activity of this compound is intrinsically linked to its electronic and steric properties, which govern its interaction with its primary biological targets, the cyclooxygenase (COX) enzymes. As a member of the 2-arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs), its therapeutic effects are derived from the inhibition of these enzymes. researchgate.net The (S)-enantiomer is the active form responsible for this inhibition. researchgate.netmedchemexpress.com

Electronic Effects: The electronic properties of (S)-flurbiprofen are significantly influenced by the presence of the fluorine atom on the phenyl ring and the carboxylic acid group. The fluorine atom is highly electronegative, which can alter the electron distribution across the aromatic ring. This modification can influence the molecule's acidity and its ability to form hydrogen bonds and other electrostatic interactions. The carboxylate group of flurbiprofen is crucial for its binding to the active site of COX enzymes, where it forms an ion pair with a positively charged arginine residue (Arg-120) and a hydrogen bond with a tyrosine residue (Tyr-355). acs.org The electronic nature of substituents on the phenyl rings can modulate the strength of these interactions. For instance, electron-withdrawing groups can affect the pKa of the carboxylic acid, influencing its ionization state at physiological pH and its binding affinity.

Steric Effects: The steric arrangement of (S)-flurbiprofen is critical for its selective and potent inhibition of COX enzymes. The stereochemistry at the alpha-carbon of the propanoic acid moiety is paramount; the (S)-enantiomer is significantly more potent in inhibiting both COX-1 and COX-2 than the (R)-enantiomer. nih.gov This stereoselectivity arises from the specific three-dimensional fit of the (S)-isomer into the active site of the enzyme.

Furthermore, modifications to the structure of flurbiprofen have demonstrated the importance of steric bulk in determining selectivity between the COX-1 and COX-2 isoforms. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Structural modifications, such as adding bulky substituents to the phenyl ring of flurbiprofen, can exploit this difference. acs.org For example, adding substituents to the distal phenyl ring can hinder binding to the narrower COX-1 active site while still allowing or even enhancing binding to the COX-2 active site, thereby increasing COX-2 selectivity. researchgate.net This principle has been used to design flurbiprofen analogues with improved safety profiles by reducing COX-1 inhibition, which is associated with gastrointestinal side effects. nih.gov

The following table summarizes the impact of electronic and steric modifications on the biological activity of flurbiprofen analogues.

| Modification | Effect | Observed Phenomenon |

| Substitution on Phenyl Ring | Introduction of bulky groups (e.g., diethoxy) | Steric Effect: Increases selectivity for COX-2 over COX-1 by exploiting differences in active site volume. acs.org |

| Modification of Carboxylic Acid | Conversion to an amide or ester (prodrugs) | Electronic/Steric Effect: Masks the acidic group, which can reduce direct gastric irritation. The prodrug is later hydrolyzed in the body to release the active flurbiprofen. ijpsonline.comnih.gov |

| Alpha-position Substitution | Adding different chemical groups | Steric Effect: Can completely remove anti-COX activity while potentially increasing inhibitory potency on other targets like γ-secretase for Alzheimer's disease treatment. nih.gov |

| Chirality | Use of the (S)-enantiomer vs. the (R)-enantiomer | Steric Effect: The (S)-enantiomer fits the COX active site much more effectively, leading to significantly higher inhibitory potency. nih.gov |

Biological and Biochemical Research Applications of 2s 2 4 Fluorophenyl Propanoic Acid and Its Derivatives in Vitro & Non Human Systems Only

Enzyme Interaction Studies

Derivatives of (2S)-2-(4-fluorophenyl)propanoic acid have been investigated for their ability to interact with and modulate the activity of various enzymes. These studies are crucial for understanding the structure-activity relationships that govern such interactions and for the potential development of new therapeutic agents.

Investigation of Enzyme Inhibition Mechanisms

Urease Inhibition:

Derivatives of 2-(fluorophenyl)propanoic acid have demonstrated notable inhibitory effects on the enzyme urease. In one study, a series of acyl hydrazone derivatives of a structurally similar compound, 2-{2-fluoro[1,1′-biphenyl]-4-yl}propanoic acid (flurbiprofen), were synthesized and evaluated for their in vitro urease inhibitory potential. All 28 synthesized compounds exhibited good inhibitory activities, with IC50 values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM, compared to the standard inhibitor thiourea (B124793) (IC50 = 21.14 ± 0.42 μM). The most potent compound in this series demonstrated an IC50 value of 18.92 ± 0.61 μM, indicating a higher potency than the standard. Structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring was a significant factor in the urease inhibition.

Enzymes in Cancer and Neurodegenerative Disorders:

Research has also explored the potential of propanoic acid derivatives in the context of cancer and neurodegenerative diseases through enzyme inhibition. For instance, novel triphenyltin(IV) compounds derived from propanoic acid have been synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines, including prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular cancer (HepG2). While the ligand precursors were inactive, the organotin(IV) carboxylates displayed significant activity, with IC50 values in the range of 0.100 to 0.758 µM.

In the realm of neurodegenerative disorders, the aggregation of amyloid β-peptide (Aβ) is a key pathological hallmark of Alzheimer's disease. A study on 3-(4-hydroxy-3-methoxyphenyl) propionic acid, a related propionic acid derivative, demonstrated its ability to inhibit Aβ aggregation in vitro. This suggests that derivatives of this compound could be explored for similar inhibitory effects on protein aggregation processes relevant to neurodegeneration.

Modulation of Enzyme Activity

Monoamine Oxidase B (MAO-B):

Derivatives containing the 4-fluorophenyl moiety have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. A series of novel ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives were designed and evaluated as MAO-B inhibitors. The most potent compound, (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl)benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide, exhibited a remarkable IC50 value of 0.037 μM for MAO-B inhibition. This highlights the potential of incorporating the (4-fluorophenyl)propanoic acid scaffold into more complex molecules to achieve potent and selective enzyme modulation.

Angiotensin-Converting Enzyme (ACE):

While extensive research has been conducted on various classes of angiotensin-converting enzyme (ACE) inhibitors, specific studies focusing on the direct ACE inhibitory activity of this compound and its simple derivatives are limited in the currently available literature. Broader studies on phenolic acids have shown that their derivatives can exhibit ACE inhibitory activity. For example, some phenolic acid/dipeptide/borneol hybrids have been investigated, though they generally showed comparatively lower ACE-inhibitory activity in vitro. Further research is required to specifically determine the ACE modulation potential of derivatives of this compound.

Receptor Binding and Ligand Modulation Research

The structural motif of this compound is also a valuable component in the design of ligands that target various receptors, including those in the central nervous system and nuclear receptors.

Affinity for Neurotransmitter Receptors

The development of ligands with high affinity and selectivity for specific neurotransmitter receptors is a key area of medicinal chemistry. While direct studies on the neurotransmitter receptor affinity of this compound itself are not prominent, its structural elements are incorporated into more complex molecules designed to target these receptors. For example, the fluorophenyl group is a common feature in ligands developed for various receptors, including cannabinoid receptors. A study on fluorinated cannabinoid type 2 receptor ligands showed that the incorporation of a 4-fluorobenzyl substituent could improve binding affinity. This suggests that the 4-fluorophenyl moiety of the subject compound is a valuable pharmacophore for achieving receptor affinity.

Modulation of Glutamate (B1630785) Receptors

Metabotropic glutamate receptors (mGluRs) are important targets for the treatment of various central nervous system disorders. Research into allosteric modulators of these receptors has led to the discovery of compounds containing fluorophenyl groups. For instance, a series of 1,2,4-oxadiazole (B8745197) derivatives were developed as positive allosteric modulators (PAMs) of the mGlu4 receptor. While not direct derivatives of this compound, the presence of chlorophenyl and fluorophenyl moieties in these potent modulators underscores the utility of such substituted aromatic rings in achieving desired interactions with glutamate receptors. These compounds displayed mGlu4 receptor PAM activity with EC50 values in the range of 282–656 nM.

Interaction with Nuclear Receptors

Peroxisome Proliferator-Activated Receptors (PPARs):

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play crucial roles in metabolism and inflammation. The propanoic acid moiety is a known feature of some PPAR agonists. Although direct studies on this compound are not extensively documented, research on related structures provides insight. For example, derivatives of 3-(4-alkoxyphenyl)propanoic acid have been shown to act as pan agonists for PPARs. The structural similarities suggest that derivatives of this compound could also be designed to interact with the ligand-binding domains of PPAR subtypes. The development of selective PPAR modulators is an active area of research for metabolic diseases.

Cellular Assays (In vitro)

Derivatives of this compound have been the subject of investigation for their potential cytotoxic effects against various cancer cell lines. Research in this area focuses on synthesizing novel compounds and evaluating their ability to inhibit the proliferation of cancer cells in vitro.

One area of study involves organotin(IV) carboxylates derived from propanoic acids. While the propanoic acid derivative ligands themselves, such as 3-(4,5-diphenyloxazol-2-yl)propanoic acid (Oxaprozin), showed no significant effect on cell proliferation, their triphenyltin(IV) complexes demonstrated potent cytotoxic activity. nih.gov These complexes were tested against a panel of human cancer cell lines, including prostate cancer (PC-3), colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2). The triphenyltin(IV) compounds exhibited IC₅₀ values in the sub-micromolar range, indicating high potency. For instance, the complex Ph₃SnL1, derived from Oxaprozin, was particularly effective against the MCF-7 breast cancer cell line. nih.gov

Another class of derivatives, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids, has also been assessed for antiproliferative activity. mdpi.com In a study using the A549 human lung adenocarcinoma cell line, several of these derivatives showed promising results. Specifically, compounds featuring a hydroxyimino (-C=NOH) functional group displayed the most potent cytotoxicity, with IC₅₀ values significantly lower than the conventional chemotherapy agent cisplatin. mdpi.com

Furthermore, pyridine-urea derivatives have been synthesized and evaluated. A series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas was tested against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. One compound in this series, designated 5l, which incorporates a 4-fluorophenyl group, showed IC₅₀ values comparable to the standard drug Doxorubicin against both cell lines. nih.gov This highlights the potential of modifying the core propanoic acid structure to generate potent anticancer agents.

| Compound/Derivative Class | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Triphenyltin(IV) carboxylates | PC-3, HT-29, MCF-7, HepG2 | 0.100 - 0.758 | nih.gov |

| Ph₃SnL1 (Oxaprozin derivative) | MCF-7 | 0.218 ± 0.025 | nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | A549 | 2.47 | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | A549 | 5.42 | mdpi.com |

| Cisplatin (Reference) | A549 | 11.34 | mdpi.com |

| 1-(6-(4-fluorophenyl)-2-methylpyridin-3-yl)-3-(4-nitrophenyl)urea (5l) | A549 | 3.22 ± 0.2 | nih.gov |

| 1-(6-(4-fluorophenyl)-2-methylpyridin-3-yl)-3-(4-nitrophenyl)urea (5l) | HCT-116 | 2.71 ± 0.16 | nih.gov |

| Doxorubicin (Reference) | A549 | 2.93 ± 0.28 | nih.gov |

| Doxorubicin (Reference) | HCT-116 | 3.10 ± 0.22 | nih.gov |

Multicellular tumor spheroids are three-dimensional cell culture models that more closely mimic the microenvironment of solid tumors compared to traditional two-dimensional monolayer cultures. Research has extended to evaluating the efficacy of this compound derivatives in these more complex in vitro systems.

Studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated that compounds with a hydroxyimino moiety induce cytotoxic activity not only in monolayer cultures but also in A549 lung cancer-derived spheroids. mdpi.com This suggests that these compounds can effectively penetrate the spheroid structure and trigger cell death.

The mechanisms by which propanoic acid and its derivatives induce cell death often involve apoptosis and autophagy. nih.gov Research on propionic acid in cervical cancer cells has shown it can induce the production of reactive oxygen species (ROS), leading to mitochondrial membrane dysfunction, a key event in the intrinsic pathway of apoptosis. nih.govnih.gov Furthermore, studies on pyridine-urea derivatives have shown that active compounds can provoke apoptosis by modulating the expression of key regulatory proteins. nih.gov For example, the potent compound 5l was found to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, and caspases-3 and -9 in HCT-116 cells. nih.gov This compound also induced a significant increase in the population of apoptotic cells as measured by annexin (B1180172) V-FITC staining. nih.gov While these specific mechanistic studies were performed in monolayer cultures, they provide a strong indication of the cell death pathways that derivatives of this compound might activate within spheroid models.

Based on available research, there is limited to no information regarding the specific investigation of this compound or its direct derivatives for neuroprotective effects in in vitro neuronal cell models. While phenolic acids, as a broad class of compounds, have been studied for their neuroprotective roles, specific data on the fluorophenyl-substituted propanoic acid are not prevalent in the literature. mdpi.com

Microbiological Activity Research (In vitro)

Arylpropionic acids and their derivatives are recognized for a spectrum of biological activities, including antibacterial properties. researchgate.net Various modifications of the propanoic acid structure have been explored to develop compounds with potent antimicrobial effects against both Gram-positive and Gram-negative bacteria.

One study focused on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. Compounds with an (S)-configuration and specific hydrophobic substituents on the phenoxyl side chain, such as para-tert-butyl, para-phenyl, and para-benzyloxy groups, displayed excellent activity against all tested bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL. researchgate.net